Tert-butyl (2-methyl-3-propionamidophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-methyl-3-(propanoylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-6-13(18)16-11-8-7-9-12(10(11)2)17-14(19)20-15(3,4)5/h7-9H,6H2,1-5H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFLHNEKKWAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methyl-3-propionamidophenyl)carbamate typically involves the reaction of 2-methyl-3-propionamidophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 2-methyl-3-propionamidophenol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-methyl-3-propionamidophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Tert-butyl (2-methyl-3-propionamidophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug in a controlled manner.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-methyl-3-propionamidophenyl)carbamate involves the formation of stable carbamate linkages with target molecules. The tert-butyl group provides steric protection, enhancing the stability of the compound under various conditions. The propionamide group can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares tert-butyl (2-methyl-3-propionamidophenyl)carbamate with structurally related carbamate derivatives, focusing on substituents, molecular properties, and applications:
*Similarity scores derived from , based on structural alignment algorithms.
Key Observations:
- Substituent Diversity: The target compound’s 2-methyl and 3-propionamido groups distinguish it from simpler derivatives like tert-butyl (3-aminophenyl)carbamate. The propionamide moiety may enhance hydrogen-bonding interactions in biological systems compared to amino or methylamino groups .
- Backbone Variations: Compounds such as 3,4-MDMA tert-butyl Carbamate () and tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate () incorporate non-phenyl backbones (e.g., MDMA or piperidine), which alter conformational flexibility and target specificity .
Pharmacological and Functional Differences
- Forensic Relevance : 3,4-MDMA tert-butyl Carbamate () is used as a precursor in illicit drug synthesis, underscoring divergent applications despite shared carbamate functionality .
Stability and Reactivity
- Boc-Deprotection Sensitivity: All tert-butyl carbamates undergo acid-mediated deprotection, but the target compound’s propionamide group may sterically hinder this process compared to smaller substituents (e.g., amino groups) .
- Solubility : The hydrophilic propionamide group in the target compound likely improves aqueous solubility relative to bicyclic derivatives (), which exhibit higher lipophilicity .
Biological Activity
Tert-butyl (2-methyl-3-propionamidophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), resulting in high yields of the desired product. The structural characterization is performed using spectroscopic methods, including NMR and mass spectrometry.
2.1 Anti-inflammatory Activity
Research has demonstrated that several derivatives of this compound exhibit promising anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model revealed that these compounds significantly inhibited inflammation, with percentage inhibition values ranging from 39.021% to 54.239% compared to the standard drug indomethacin .
Table 1: Anti-inflammatory Activity of Tert-butyl Carbamate Derivatives
| Compound | Inhibition (%) | Time (h) |
|---|---|---|
| 4a | 54.239 | 9 |
| 4i | 49.500 | 12 |
| 4j | 39.021 | 10 |
2.2 Enzyme Inhibition Studies
In silico docking studies have been conducted to elucidate the binding modes of these compounds with the COX-2 enzyme, which is a key target for anti-inflammatory drugs. The results indicated favorable interactions, suggesting that these compounds could serve as potent COX-2 inhibitors .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α and other pro-inflammatory cytokines in cell cultures, indicating its potential role in mitigating inflammatory responses .
- Protective Effects Against Oxidative Stress : Studies suggest that it may also possess antioxidant properties, which contribute to its protective effects in cellular models exposed to oxidative stressors.
4.1 Case Study: In Vivo Efficacy
A notable study evaluated the efficacy of this compound in a rat model subjected to induced inflammation. The results demonstrated a statistically significant reduction in paw edema, supporting its potential application as an anti-inflammatory agent in clinical settings .
4.2 Case Study: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anti-inflammatory effects of this compound. It was found that treatment with tert-butyl carbamate led to decreased activation of NF-kB signaling pathways, which are crucial for the expression of various inflammatory mediators .
5. Conclusion
This compound exhibits significant biological activity, particularly in anti-inflammatory contexts. Its ability to inhibit pro-inflammatory cytokines and modulate key biochemical pathways positions it as a promising candidate for further development in therapeutic applications.
Future research should focus on expanding the understanding of its pharmacokinetics and long-term effects in vivo, as well as exploring its potential in treating other inflammatory conditions or diseases associated with oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
